1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone
Description
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone is a heterocyclic ketone featuring an imidazole ring linked via an ethanone bridge to a tetrahydropyran moiety.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)-2-(oxan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9(10-11-3-4-12-10)7-8-1-5-14-6-2-8/h3-4,8H,1-2,5-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNQTCPVDAZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal, ammonia, and formaldehyde.
Formation of the Tetrahydropyran Ring: This can be synthesized via the hydrogenation of dihydropyran.
Coupling of the Two Rings: The final step involves the coupling of the imidazole ring with the tetrahydropyran ring through an ethanone linker. This can be done using various coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, while the tetrahydropyran ring can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, while the tetrahydropyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
- Imidazole vs. Tetrazole Derivatives: Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the imidazole ring with a tetrazole group. Tetrazoles are more polar due to their acidic NH proton, enhancing solubility in polar solvents compared to imidazole-based ketones. However, imidazole’s aromaticity and hydrogen-bonding capacity may offer superior binding affinity in biological systems .
- Imidazo[1,2-b]pyridazine Hybrids :
A compound in features an imidazo[1,2-b]pyridazine core instead of imidazole. The expanded π-system increases molecular rigidity and may enhance interactions with hydrophobic protein pockets, contrasting with the simpler imidazole in the target compound .
Substituent Effects
- Tetrahydropyran vs. In contrast, the tetrahydropyran group in the target compound introduces a cyclic ether with moderate lipophilicity, likely improving blood-brain barrier penetration .
- Thioether vs. Oxygen-Based Linkers: 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone () replaces the ethanone bridge with a thioether. Sulfur’s lower electronegativity compared to oxygen may reduce polarity and alter metabolic stability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone (CAS No. 1537833-54-7) is a compound characterized by its unique structural features, including an imidazole ring and a tetrahydro-pyran moiety. This combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. The compound is typically stored under dry conditions at room temperature and has been noted for its moderate toxicity based on hazard classifications.
| Property | Value |
|---|---|
| CAS Number | 1537833-54-7 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Storage Conditions | Dry, Room Temperature |
| Toxicity Classification | Moderate |
Biological Activity Overview
Research into the biological activity of this compound reveals several promising pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The imidazole ring is often associated with antimicrobial activity, which may contribute to the overall effectiveness of this compound.
- Antitumor Activity : Compounds with similar structures have shown potential as antitumor agents. The presence of the imidazole moiety is crucial for cytotoxic activity, as seen in other studies that explored structure-activity relationships (SAR). For instance, imidazole derivatives have been reported to induce apoptosis in cancer cells, suggesting that this compound might exhibit similar effects.
- Neuroprotective Effects : There is emerging evidence that imidazole-containing compounds may possess neuroprotective properties. This could be particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds or derivatives:
Antimicrobial Studies
A study evaluating various imidazole derivatives indicated that those with tetrahydropyran substitutions showed enhanced antimicrobial efficacy against Gram-positive bacteria. In vitro tests demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Antitumor Activity
Research published in reputable journals has highlighted the cytotoxic effects of imidazole-based compounds on various cancer cell lines. For example, derivatives similar to this compound were tested against human breast cancer (MCF7) and colon cancer (HT29) cell lines, showing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 5.0 | Journal of Medicinal Chemistry |
| HT29 | 3.5 | European Journal of Medicinal Chemistry |
Neuroprotective Potential
In a recent study focusing on neuroprotective agents, compounds containing both imidazole and tetrahydropyran rings demonstrated significant inhibition of oxidative stress markers in neuronal cell cultures. This suggests that this compound could be further investigated for its potential in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
